molecular formula C20H38N2O4S B12840343 N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

Cat. No.: B12840343
M. Wt: 402.6 g/mol
InChI Key: QMBCHTMPMCAKAX-IAFXWLLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves the acetylation of S-(2-hydroxypropyl)cysteine with acetic anhydride in the presence of a base, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt . The reaction conditions typically include a controlled temperature environment and an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and adhering to safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry and for studying metabolic pathways.

    Biology: Investigating the metabolism of halopropanes and their biological effects.

    Medicine: Researching potential therapeutic effects and toxicity of related compounds.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves its role as a metabolite in the detoxification of halopropanes. It interacts with enzymes involved in the metabolism of these compounds, facilitating their excretion from the body. The molecular targets include various enzymes in the liver that catalyze the conjugation and subsequent elimination of toxic substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is unique due to its specific structure, which includes a hydroxypropyl group and a dicyclohexylammonium salt. This structure imparts distinct chemical properties and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C20H38N2O4S

Molecular Weight

402.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1

InChI Key

QMBCHTMPMCAKAX-IAFXWLLWSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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